Methyl 9-bromofluorene-9-carboxylate
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Overview
Description
Methyl 9-bromofluorene-9-carboxylate is a chemical compound with the molecular formula C15H11BrO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom and a carboxylate ester group at the 9th position of the fluorene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-bromofluorene-9-carboxylate can be synthesized through several methods. One common approach involves the bromination of fluorene followed by esterification. The process typically includes the following steps:
Esterification: The resulting 9-bromofluorene is then subjected to esterification with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-bromofluorene-9-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Grignard reactions.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic substitution reactions to replace the bromine atom.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted fluorenes can be obtained.
Reduction Products: Reduced forms of the ester or carboxylate groups.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 9-bromofluorene-9-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 9-bromofluorene-9-carboxylate involves its interaction with molecular targets through its bromine and ester functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use . The compound’s reactivity is largely influenced by the presence of the bromine atom, which can participate in electrophilic substitution reactions, and the ester group, which can undergo hydrolysis or other transformations .
Comparison with Similar Compounds
Methyl 9-bromofluorene-9-carboxylate can be compared with other similar compounds such as:
9-Bromofluorene: Lacks the ester group and thus has different reactivity and applications.
Methyl 9-fluorenylcarboxylate: Lacks the bromine atom, leading to different chemical behavior and uses.
9-Fluorenylmethyl Sulfone: Contains a sulfone group instead of a carboxylate ester, resulting in distinct chemical properties and applications.
Properties
CAS No. |
6328-76-3 |
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Molecular Formula |
C15H11BrO2 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
methyl 9-bromofluorene-9-carboxylate |
InChI |
InChI=1S/C15H11BrO2/c1-18-14(17)15(16)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 |
InChI Key |
LPFNZUQDSQYWTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)Br |
Origin of Product |
United States |
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